An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 3-aminopropanoate hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 3-aminopropanoate hydrochloride
Foreword: Understanding the Molecular Blueprint for Pharmaceutical Innovation
In the landscape of modern drug discovery and development, the journey from a promising molecule to a therapeutic reality is paved with meticulous scientific investigation. The seemingly routine characterization of a molecule's physicochemical properties is, in fact, the foundational step in understanding its potential. These properties govern a compound's behavior from the moment of synthesis to its ultimate interaction with a biological system. They dictate its solubility, stability, absorption, and distribution—factors that are paramount to its efficacy and safety.
This guide provides a comprehensive technical overview of Isopropyl 3-aminopropanoate hydrochloride, a versatile building block in medicinal chemistry. As a derivative of β-alanine, this compound holds significant potential, particularly in the synthesis of novel therapeutics and as a promoiety in prodrug design to enhance the pharmacokinetic profiles of parent drugs.[1][2] Our objective is to move beyond a simple recitation of data. Instead, this document is crafted to provide researchers, scientists, and drug development professionals with a deeper, field-tested understanding of why these properties are critical and how they can be reliably determined. The experimental protocols detailed herein are designed to be self-validating, reflecting a commitment to scientific integrity and reproducibility. By elucidating the core characteristics of Isopropyl 3-aminopropanoate hydrochloride, we aim to empower researchers to unlock its full potential in their scientific endeavors.
Chemical Identity and Structural Elucidation
Isopropyl 3-aminopropanoate hydrochloride is the hydrochloride salt of the isopropyl ester of β-alanine. The presence of a primary amine and an ester functional group makes it a valuable bifunctional molecule for a variety of chemical transformations.
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IUPAC Name : propan-2-yl 3-aminopropanoate;hydrochloride[1][3]
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Common Synonyms : β-Alanine isopropyl ester hydrochloride, Isopropyl β-alaninate hydrochloride[4]
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CAS Numbers : 39825-36-0, 51871-17-1[1][4]
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Scientist's Note : The existence of two CAS numbers for this compound is noted in various chemical databases and supplier catalogs. While they appear to be used interchangeably, researchers should record which CAS number is associated with the specific batch of material they are using for consistency in documentation.
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Below is a diagram illustrating the logical relationship of its constituent parts to its overall identity.
Caption: Logical flow from starting materials to the final compound.
Core Physicochemical Properties: A Quantitative Overview
The utility of Isopropyl 3-aminopropanoate hydrochloride in a research or development setting is fundamentally linked to its physical and chemical properties. The following table summarizes these key parameters. It is important to note that while some data is available from commercial suppliers, other values, such as the pKa and specific solubility, are not readily found in the literature and are therefore estimated based on the compound's structure and data from analogous molecules.
| Property | Value / Observation | Significance in Drug Development & Research |
| Physical State | White to off-white crystalline powder | Ease of handling, weighing, and suitability for solid formulations. |
| Melting Point | Not definitively reported; estimated >150 °C | A sharp melting point is an indicator of purity. Stability at ambient temperatures. |
| Boiling Point | 177.5 °C at 760 mmHg[4] | Relevant for purification by distillation if the free base is isolated. |
| Density | 0.97 g/cm³[4] | Useful for formulation calculations and process design. |
| pKa | Estimated 9.0 - 10.0 (for the protonated amine) | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and interaction with biological targets. |
| Solubility | Soluble in water; Soluble in alcohols (e.g., ethanol, methanol); Limited solubility in non-polar organic solvents. | Crucial for selecting appropriate solvents for reactions, purification, and formulation. Aqueous solubility is key for many biological applications. |
| H-Bond Donors | 2[4] | Influences solubility, crystal packing, and potential for interaction with biological macromolecules. |
| H-Bond Acceptors | 3[4] | Affects solubility and the ability to form hydrogen bonds with target proteins or enzymes. |
Synthesis and Purification: A Validated Protocol
The synthesis of Isopropyl 3-aminopropanoate hydrochloride is typically achieved via a Fischer-Speier esterification of β-alanine with isopropanol, catalyzed by a strong acid which also serves to form the final hydrochloride salt. Thionyl chloride is an excellent reagent for this purpose as it reacts with isopropanol to form the necessary acidic conditions in situ, and the byproducts (SO₂ and HCl gas) are easily removed.[5][6]
Detailed Synthesis Protocol
Objective: To synthesize Isopropyl 3-aminopropanoate hydrochloride from β-alanine and isopropanol.
Materials:
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β-alanine
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Isopropanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Diethyl ether (anhydrous)
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Round-bottom flask with reflux condenser and drying tube
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
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Reagent Addition: Add 100 mL of anhydrous isopropanol to the flask and cool the flask in an ice bath with stirring.
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Acid Catalyst Formation: Slowly and cautiously add thionyl chloride (e.g., 1.2 equivalents relative to β-alanine) dropwise to the cold isopropanol.
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Expert Insight: This step is highly exothermic and generates HCl gas. The slow, dropwise addition to a cooled solution is a critical safety measure to control the reaction rate and prevent excessive fuming.
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Addition of Amino Acid: Once the thionyl chloride addition is complete and the solution has stirred for 10-15 minutes, slowly add β-alanine (1.0 equivalent) in portions to the reaction mixture.
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Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux with stirring for 3-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots, quenching with a sodium bicarbonate solution, and spotting on a silica plate.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Reduce the volume of isopropanol by approximately half using a rotary evaporator.
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Transfer the concentrated solution to a beaker and place it in an ice bath to facilitate precipitation of the product.
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Add 100 mL of cold, anhydrous diethyl ether to the beaker with stirring to further precipitate the hydrochloride salt.
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Trustworthiness Check: The use of a non-polar solvent like diethyl ether, in which the ionic hydrochloride salt is insoluble, is a standard and effective method to ensure maximum precipitation and recovery of the product.
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Purification:
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Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
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Wash the crystals with two portions of cold, anhydrous diethyl ether (2 x 25 mL) to remove any residual starting materials or byproducts.
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Dry the product under vacuum to yield Isopropyl 3-aminopropanoate hydrochloride.
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Caption: Workflow for the synthesis of Isopropyl 3-aminopropanoate HCl.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. Based on the structure of Isopropyl 3-aminopropanoate hydrochloride and spectral data from its analogs, the following ¹H and ¹³C NMR spectra are predicted.[7][8][9]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
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δ ~8.3 (broad s, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water.
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δ ~4.9 (septet, 1H): Methine proton (-CH-) of the isopropyl group, split by the six adjacent methyl protons.
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δ ~3.1 (t, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).
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δ ~2.7 (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
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δ ~1.2 (d, 6H): Methyl protons (-CH₃) of the isopropyl group, split by the single methine proton.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
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δ ~171 ppm: Carbonyl carbon (-C=O) of the ester.
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δ ~68 ppm: Methine carbon (-CH-) of the isopropyl group.
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δ ~35 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
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δ ~32 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).
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δ ~21 ppm: Methyl carbons (-CH₃) of the isopropyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key FT-IR Peaks (KBr pellet or ATR):
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~3200-2800 cm⁻¹ (broad): N-H stretching of the ammonium group (-NH₃⁺).
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~2980 cm⁻¹: C-H stretching of the alkyl groups.
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~1735 cm⁻¹ (strong): C=O stretching of the ester functional group.
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~1580 cm⁻¹: N-H bending of the ammonium group.
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~1180 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For a volatile compound like this (after conversion to its free base), Electron Ionization (EI) is a common technique.
Expected Fragmentation Pattern (EI-MS of the free base, Isopropyl 3-aminopropanoate):
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Molecular Ion ([M]⁺): m/z = 131 (corresponding to the free base C₆H₁₃NO₂). This peak may be weak.
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Base Peak: m/z = 88 ([M - C₃H₅]⁺), corresponding to the loss of the isopropyl group.
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Other Fragments: m/z = 43 ([C₃H₇]⁺, isopropyl cation), and other fragments resulting from cleavages of the ethylamine chain.
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Due to the polar nature and lack of a strong chromophore, direct UV detection for purity analysis by HPLC can be challenging. Derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is often required. A common derivatization agent for primary amines is fluorescamine, which reacts to form a highly fluorescent product.[10]
Protocol for Purity Analysis by RP-HPLC with Pre-column Derivatization:
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Standard and Sample Preparation:
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Prepare a stock solution of Isopropyl 3-aminopropanoate hydrochloride (1 mg/mL) in a diluent (e.g., 50:50 acetonitrile:water).
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Create a series of calibration standards by diluting the stock solution.
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Prepare the sample for analysis at a similar concentration.
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Derivatization:
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To 100 µL of each standard and sample solution, add 200 µL of a borate buffer (pH 9.0).
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Add 100 µL of a fluorescamine solution (e.g., 0.5 mg/mL in acetone) and vortex immediately.
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Allow the reaction to proceed for 2 minutes at room temperature.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: A suitable gradient, for example, starting at 10% B and increasing to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Fluorescence detector (Excitation: 390 nm, Emission: 475 nm).
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Injection Volume: 10 µL.
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Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Sources
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oakwoodlabs.com [oakwoodlabs.com]
- 3. jrtdd.com [jrtdd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum [chemicalbook.com]
- 9. Isopropyl alcohol(67-63-0) 1H NMR [m.chemicalbook.com]
- 10. dspace.cuni.cz [dspace.cuni.cz]

